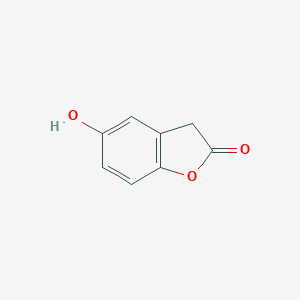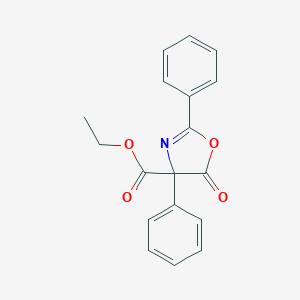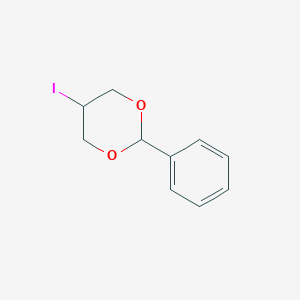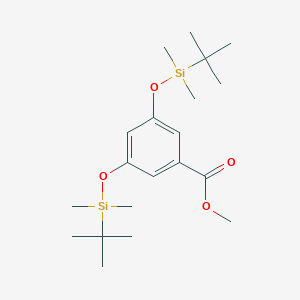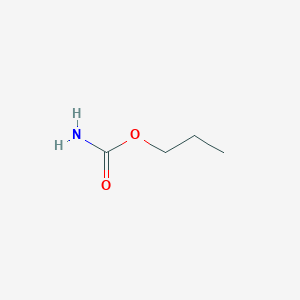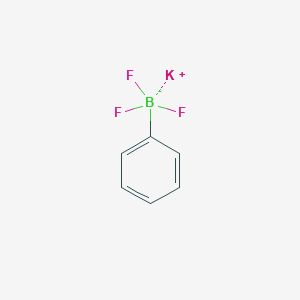
Kaliumphenyltrifluoroborat
Übersicht
Beschreibung
Potassium phenyltrifluoroborate (KPF3) is a potassium salt of the phenyltrifluoroborate anion, PF3. It is a colorless, hygroscopic solid that is soluble in water and organic solvents. KPF3 is a versatile reagent and has many applications in organic synthesis and in the laboratory. It is used in a variety of processes, including the synthesis of organic compounds, the preparation of polymers and in the production of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Suzuki-Kreuzkupplungsreaktionen
Kaliumphenyltrifluoroborat wird häufig in Suzuki-Kreuzkupplungsreaktionen verwendet. Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese von grundlegender Bedeutung sind. Die Verbindung dient als potenzieller Ersatz für Boronsäuren und bietet einen stabilen und reaktiven Partner für die Kreuzkupplung .
Synthese von Biarylen
Aufgrund seiner erhöhten Nukleophilie im Vergleich zu Arylboronsäuren wird this compound in ligandenfreien Pd-katalysierten Kreuzkupplungsreaktionen mit Arenediazoniumtetrafluoroboraten eingesetzt. Dieses Verfahren ist besonders effizient für die Synthese von Biarylen, die in der Pharmakologie und Materialwissenschaft von Bedeutung sind .
Bildung von sekundären Alkoholen
In Gegenwart bestimmter Rhodiumkatalysatoren kann this compound zu Aldehyden addiert werden, was zur Bildung von sekundären Alkoholen führt. Diese Reaktion ist wertvoll für die Herstellung komplexer organischer Moleküle mit mehreren chiralen Zentren .
Synthese von gesättigten Ketonen
In ähnlicher Weise reagiert this compound in Gegenwart von Rhodiumkatalysatoren mit Enonen zu gesättigten Ketonen. Gesättigte Ketone sind wichtige Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen, darunter Steroide und Duftstoffe .
Heteroatombildung
Organotrifluoroborate, darunter this compound, sind maßgeblich an der Bildung von Kohlenstoff-Heteroatom-Bindungen beteiligt. Sie bieten ein stabiles und zuverlässiges Verfahren zur Einführung von Heteroatomen in organische Gerüste, was entscheidend für die Entwicklung neuer Medikamente und Agrochemikalien ist .
Organische Umwandlungen und Synthese
This compound hat einen erheblichen Beitrag zu organischen Umwandlungen geleistet. Seine Stabilität und einzigartigen Reaktivitätsmuster ergänzen andere Organobor-Reagenzien, wodurch es eine bevorzugte Wahl für die Synthese neuartiger organischer Substrukturen und Bausteine ist .
Wirkmechanismus
Target of Action
Potassium phenyltrifluoroborate is an organoboron compound . It is primarily targeted towards organic synthesis processes, where it is often used as a ligand for organometallic catalysts . The role of these catalysts is to accelerate various organic reactions, making potassium phenyltrifluoroborate a crucial component in many synthetic procedures .
Mode of Action
Potassium phenyltrifluoroborate interacts with its targets by promoting a variety of organic reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This unique reactivity pattern allows it to be used stoichiometrically or in slight excess relative to their coupling partners .
Biochemical Pathways
Potassium phenyltrifluoroborate is involved in several biochemical pathways, including cross-coupling reactions, oxidation reactions, and reduction reactions . It can also be used in cationic polymerization catalysts, catalyst ligand modifiers, and components of organic luminescent materials .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its distribution and excretion if it were to be used in a biological context.
Result of Action
The result of potassium phenyltrifluoroborate’s action is the facilitation of various organic reactions. It enables the formation of carbon-carbon and carbon-heteroatom bonds , contributing to the synthesis of a wide range of organic compounds.
Action Environment
Potassium phenyltrifluoroborate is stable in air but should avoid contact with water and moisture . It is a strong acidic compound that can react with bases to form corresponding salts . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemical substances.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Potassium phenyltrifluoroborate is more nucleophilic than the corresponding arylboronic acids . It undergoes ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to give good yields of biaryls . This property makes it a valuable reagent in various biochemical reactions.
Molecular Mechanism
Potassium phenyltrifluoroborate’s molecular mechanism is primarily associated with its role in cross-coupling reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This allows it to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known for its stability and long shelf-life , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Eigenschaften
IUPAC Name |
potassium;trifluoro(phenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAFPKUGAUFBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635491 | |
| Record name | Potassium trifluoro(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153766-81-5 | |
| Record name | Potassium trifluoro(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Potassium phenyltrifluoroborate exhibits several advantageous properties:* Air and moisture stability: Unlike many organometallic reagents, it demonstrates remarkable stability in the presence of air and moisture, simplifying handling and storage. [, , , ] * Good solubility in organic solvents: This property facilitates its use in various reaction media, broadening its synthetic applications. [, , , ]* Transmetalation ability: It readily participates in transmetalation with palladium catalysts, a crucial step in cross-coupling reactions. [, , , ]
A: Potassium phenyltrifluoroborate serves as a convenient source of phenyl nucleophile in Suzuki-Miyaura reactions. It undergoes transmetalation with a palladium catalyst, transferring the phenyl group to the palladium center. This phenyl-palladium species then reacts with an aryl halide to form the desired biaryl product. [, , , ]
A: Yes, research has shown that potassium phenyltrifluoroborate can be effectively utilized in Suzuki-Miyaura coupling reactions conducted in water, offering a greener alternative to traditional organic solvents. [, , , ]
A: Potassium phenyltrifluoroborate offers distinct advantages over other commonly used reagents like phenylboronic acid:* Enhanced stability: It exhibits superior stability towards air and moisture compared to phenylboronic acid. [, , , ] * Improved handling: Its solid nature allows for easier handling and weighing compared to the often-viscous phenylboronic acid. [, , , ]
A: Potassium phenyltrifluoroborate has demonstrated its utility in various reactions, including:* Addition to dinitriles: It participates in palladium-catalyzed addition reactions with dinitriles, yielding diphenyl diones. [, ]* Decarboxylative cross-coupling: It reacts with oxamic acids in the presence of a palladium catalyst to generate benzamides and benzoates. [, ]* Rhodium-catalyzed conjugate addition: It can be employed in asymmetric conjugate addition reactions with enones using rhodium catalysts and chiral ligands. []* Reduction of aldehydes and ketones: It can catalyze the reduction of aldehydes and ketones to alcohols using silanes as reducing agents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)


![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)


